molecular formula C8H7FOS B1493380 3-Fluoro-5-(methylthio)benzaldehyde

3-Fluoro-5-(methylthio)benzaldehyde

Cat. No.: B1493380
M. Wt: 170.21 g/mol
InChI Key: RKVCGWLGLBNPSI-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylthio)benzaldehyde (C₈H₇FOS, molecular weight 170.20 g/mol) is a substituted benzaldehyde derivative featuring a fluorine atom at the 3-position and a methylthio (-SMe) group at the 5-position of the aromatic ring. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The aldehyde functional group enables diverse reactivity, such as nucleophilic additions or condensations, while the fluorine and sulfur substituents modulate electronic properties (e.g., electron-withdrawing effects) and lipophilicity .

Properties

IUPAC Name

3-fluoro-5-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVCGWLGLBNPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 3-Fluoro-5-(methylthio)benzaldehyde with key analogs based on substituent variations, positional isomers, and functional group modifications.

Substituent Variations

3-Fluoro-5-(trifluoromethyl)benzaldehyde
  • Structure : Replaces the methylthio group with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Molecular formula: C₈H₄F₄O (MW 192.11 g/mol).
    • The -CF₃ group enhances electronegativity and metabolic stability compared to -SMe.
    • Applications: Used in fluorinated drug candidates and agrochemicals due to increased resistance to oxidative degradation .
3-Fluoro-5-(methoxymethoxy)benzaldehyde
  • Structure : Substitutes -SMe with a methoxymethoxy (-OCH₂OCH₃) group.
  • Properties :
    • Molecular formula: C₁₀H₁₁FO₃ (MW 198.19 g/mol).
    • The ether group improves solubility in polar solvents but reduces lipophilicity.
    • Applications: Intermediate in protecting-group strategies for aldehyde functionalities .

Positional Isomers

2-Fluoro-5-methoxybenzaldehyde
  • Structure : Fluorine at position 2 and methoxy (-OMe) at position 5.
  • Properties :
    • Molecular formula: C₈H₇FO₂ (MW 154.14 g/mol).
    • Altered electronic effects: The 2-fluoro substituent directs electrophilic substitution to the 4-position, unlike the 3-fluoro analog.
    • Applications: Precursor for dyes and liquid crystals .
4-Hydroxy-3-(methylthio)benzaldehyde
  • Structure : Hydroxy (-OH) at position 4 and -SMe at position 3.
  • Properties: Molecular formula: C₈H₈O₂S (MW 168.21 g/mol). The phenolic -OH enables hydrogen bonding, enhancing solubility in aqueous media. Applications: Found in natural products (e.g., plant volatiles) and bioactive molecules .

Heterocyclic Analogs

3-Fluoro-5-thiophen-2-ylbenzaldehyde
  • Structure : Replaces -SMe with a thiophene ring at position 5.
  • Properties :
    • Molecular formula: C₁₁H₇FOS (MW 206.23 g/mol).
    • The thiophene introduces π-conjugation, altering UV-Vis absorption properties.
    • Applications: Building block for optoelectronic materials .
5-(5-Formylthiophen-2-yl)-3-trifluoromethoxyphenol
  • Structure : Combines a thiophene-carbaldehyde with a trifluoromethoxy (-OCF₃) group.
  • Properties :
    • Molecular formula: C₁₃H₈F₃O₃S (MW 316.26 g/mol).
    • Enhanced electron deficiency due to -OCF₃, useful in charge-transfer complexes.
    • Applications: Research in organic electronics .

Boron-Containing Derivatives

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • Structure : Incorporates a boronic ester at position 5.
  • Properties :
    • Molecular formula: C₁₃H₁₆BFO₃ (MW 258.08 g/mol).
    • Enables Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.
    • Applications: Pharmaceutical intermediates requiring sp²-sp² carbon bonds .

Research and Industrial Relevance

  • Electronic Effects : Fluorine and sulfur substituents in this compound create a unique electron-deficient aromatic system, favoring electrophilic substitutions at specific positions .
  • Synthetic Utility : The compound’s aldehyde group is pivotal in synthesizing Schiff bases, hydrazones, and heterocycles, with analogs tailored for specific reactivity (e.g., boronic esters for cross-couplings) .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Fluoro-5-(methylthio)benzaldehyde?

Answer:
The synthesis typically involves introducing a methylthio group to a fluorinated benzaldehyde precursor. A common approach is the nucleophilic substitution or thiolation of a halogenated intermediate. For example:

  • Methylthiolation : React 3-fluoro-5-bromobenzaldehyde with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C .
  • Catalytic methods : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity and reduce side reactions like over-alkylation .
    Critical Note : Monitor reaction progress via TLC or GC-MS to ensure intermediate purity.

Basic: How can the purity of this compound be validated post-synthesis?

Answer:

  • Chromatography : Perform column chromatography using silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) to isolate the product.
  • Spectroscopic analysis : Confirm structure via 1^1H NMR (expected signals: δ 10.1 ppm for aldehyde proton, δ 2.5 ppm for methylthio group) and FTIR (C=O stretch ~1700 cm⁻¹, C-F stretch ~1100 cm⁻¹) .
  • Melting point : Compare observed melting range with literature values (if available).

Advanced: How can conflicting spectroscopic data for fluorinated benzaldehydes be resolved?

Answer:
Discrepancies often arise from rotational barriers or solvent effects. For example:

  • FTIR far-infrared studies : Analyze the –CHO torsion mode to distinguish between conformers. High-resolution FTIR can resolve ambiguities in rotational barriers, as demonstrated for benzaldehyde derivatives .
  • Computational validation : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and cross-verify experimental peaks .

Advanced: What strategies optimize regioselectivity in methylthio-group introduction?

Answer:

  • Directing groups : Temporarily install electron-withdrawing groups (e.g., nitro) at the para position to direct methylthio substitution to the meta position .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield by 15–20% compared to conventional heating .
  • Metal catalysts : Pd(OAc)₂ or CuI can enhance selectivity in cross-coupling reactions with thiols .

Basic: What are the solubility properties of this compound?

Answer:

  • Polar solvents : Soluble in DMSO, DMF, and acetone (25°C).
  • Aqueous solubility : Limited (<1 mg/mL in water); use sonication or co-solvents (e.g., 10% ethanol) for biological assays .
    Storage : Keep under argon at –20°C to prevent oxidation of the methylthio group .

Advanced: How to analyze the electronic effects of the methylthio group on reactivity?

Answer:

  • Hammett substituent constants : Use σₚ values (–SMe: σₚ = –0.15) to predict electrophilic substitution trends.
  • Electrochemical studies : Cyclic voltammetry reveals the methylthio group’s electron-donating effect, lowering oxidation potential by ~0.3 V compared to unsubstituted analogs .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : Avoid inhalation/contact; methylthio groups can release H₂S under acidic conditions.
  • PPE : Use nitrile gloves, fume hood, and safety goggles.
  • Waste disposal : Neutralize with 10% NaOH before disposal .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Core modifications : Synthesize analogs with varying substituents (e.g., –OMe, –CF₃) at the 3- or 5-positions to assess bioactivity trends .
  • Enzymatic assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .
  • Statistical modeling : Apply QSAR to correlate logP, polar surface area, and IC₅₀ values .

Advanced: What mechanistic insights explain nucleophilic aromatic substitution (NAS) failures?

Answer:

  • Steric hindrance : The methylthio group’s bulk may impede NAS at adjacent positions. Use kinetic studies (Eyring plots) to quantify activation barriers .
  • Electronic deactivation : Fluorine’s electron-withdrawing effect reduces ring reactivity. Switch to SNAr conditions (e.g., NaH in DMF) to enhance leaving-group displacement .

Advanced: How to mitigate byproduct formation in large-scale synthesis?

Answer:

  • Process optimization : Use flow chemistry to control exothermic reactions and improve mixing efficiency.
  • Byproduct identification : LC-HRMS can detect trace impurities (e.g., disulfides from methylthio oxidation) .
  • Scale-up trials : Pilot reactions at 10% target scale to refine temperature/pH parameters .

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